molecular formula C4H5ClN2S B1600031 4-Chloro-3-methyl-1,2-thiazol-5-amine CAS No. 96841-04-2

4-Chloro-3-methyl-1,2-thiazol-5-amine

Cat. No. B1600031
CAS RN: 96841-04-2
M. Wt: 148.61 g/mol
InChI Key: XDMQUGBVBORFEY-UHFFFAOYSA-N
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Description

“4-Chloro-3-methyl-1,2-thiazol-5-amine” is a chemical compound that belongs to the class of thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives involves various chemical reactions. For instance, aminonitrile can interact with salts and esters of dithioacids carbon oxysulfide, carbon disulfide, and isothiocyanates to give 5-aminothiazole with different substitutions in position 2 .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles undergo various chemical reactions. For example, the salts or the esters of both dithioformic and dithiophenacetic acids were reacted with α-aminonitriles to give 5-aminothiazoles in good yields .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Molecular Structure Analysis and Quantum Mechanical Calculations

Studies have applied experimental and theoretical techniques, such as Density Functional Theory (DFT), molecular docking, and spectroscopy (FT-IR, FT-Raman, NMR), to investigate the molecular structure, electronic properties, and potential biological activities of compounds structurally related to 4-Chloro-3-methyl-1,2-thiazol-5-amine. For instance, the analysis of a similar molecule demonstrated its potential as an antihypertensive agent by acting on imidazoline receptors, suggesting that derivatives of 4-Chloro-3-methyl-1,2-thiazol-5-amine could also have biological relevance, especially in hypertension treatment (Aayisha et al., 2019).

Corrosion Inhibition

Thiazole and thiadiazole derivatives have been evaluated for their corrosion inhibition capabilities, especially on metal surfaces. Quantum chemical parameters and molecular dynamics simulations have provided insights into the inhibition performances of these compounds, indicating their potential application in protecting metals from corrosion (Kaya et al., 2016).

Molluscicidal and Antimicrobial Properties

Some thiazolo[5,4-d]pyrimidines, related to the chemical structure of interest, have shown significant molluscicidal properties against snails, which are intermediate hosts for schistosomiasis. This suggests potential applications in controlling snail populations to combat schistosomiasis (El-bayouki & Basyouni, 1988).

Synthesis and Antimicrobial Activity

Research into the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, including studies on 4-Chloro-3-methyl-1,2-thiazol-5-amine and its analogs, has shown these compounds to possess good antibacterial activity, hinting at their potential in developing new antimicrobial agents (Noolvi et al., 2014).

CO2 Fixation

The catalytic fixation of CO2 onto amines using thiazolium carbene catalysts derived from vitamin B1, similar to the structural motif of 4-Chloro-3-methyl-1,2-thiazol-5-amine, represents a sustainable approach for synthesizing pharmaceuticals and natural products. This suggests potential applications in environmental sustainability and pharmaceutical synthesis (Das et al., 2016).

Safety And Hazards

Thiazole derivatives can have various safety and hazard profiles. For instance, some thiazole compounds are classified as hazardous with statements such as H302, H312, H315, H318, H332, H335 . These codes indicate potential hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Future Directions

Thiazoles and their derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future directions may include the design and development of new thiazole-based compounds with potent antitumor, antioxidant, and antimicrobial activities . Additionally, modification of thiazole-based compounds at different positions to generate new molecules could be a promising area of research .

properties

IUPAC Name

4-chloro-3-methyl-1,2-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S/c1-2-3(5)4(6)8-7-2/h6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMQUGBVBORFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459711
Record name 4-chloro-3-methyl-1,2-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methyl-1,2-thiazol-5-amine

CAS RN

96841-04-2
Record name 4-chloro-3-methyl-1,2-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-methyl-1,2-thiazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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